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molecular formula C13H20N4O2 B8769942 N-ethyl-5-(4-methyl-1-piperazinyl)-2-nitroaniline

N-ethyl-5-(4-methyl-1-piperazinyl)-2-nitroaniline

Cat. No. B8769942
M. Wt: 264.32 g/mol
InChI Key: YXOVQJWQCRKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566715B2

Procedure details

N-ethyl-5-(4-methyl-1-piperazinyl)-2-nitroaniline was prepared from 2,4-difluoro-1-nitrobenzene and methylpiperazine using the same method described for N-ethyl-2-nitro-5-(1-piperazinyl)aniline and was obtained as yellow solid (99%). 1H NMR (CDCl3) δ 8.30 (br s, 1H), 8.08-8.04 (m, 1H), 6.25-6.20 (m, 1H), 5.89-5.86 (m, 1H), 3.45-3.39 (m, 4H), 3.35-3.25 (m, 2H), 2.56-2.50 (m, 4H), 2.35 (s, 3H), 1.37 (tr, J=7.2 Hz, 3)); 13C NMR δ (CDCl3) 155.92, 147.72, 128.99, 124.19, 104.30, 94.37, 54.78, 47.05, 46.25, 37.73, 14.43; MS (posESI) m/z=found 264.1575, calc 264.1586. Anal. (C13H20N4O2.0.5H2O) C, H, O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1C=C(F)C=CC=1[N+]([O-])=O.CN1CCNCC1.[CH2:19]([NH:21][C:22]1[CH:27]=[C:26]([N:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[CH:25]=[CH:24][C:23]=1[N+:34]([O-:36])=[O:35])[CH3:20]>>[CH2:19]([NH:21][C:22]1[CH:27]=[C:26]([N:28]2[CH2:29][CH2:30][N:31]([CH3:2])[CH2:32][CH2:33]2)[CH:25]=[CH:24][C:23]=1[N+:34]([O-:36])=[O:35])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=C(C=CC(=C1)N1CCNCC1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=CC(=C1)N1CCN(CC1)C)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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